9,10-Phenanthrenediol, monoacetate

Organic Synthesis Protecting Group Strategy Selective Derivatization

9,10-Phenanthrenediol, monoacetate (CAS 39559-42-7; also designated 9-acetoxyphenanthren-10-ol or 9,10-phenanthrenediol, 9-acetate) is a mono-acetylated derivative of 9,10-phenanthrenediol with molecular formula C₁₆H₁₂O₃ and molecular weight 252.26 g/mol. The compound possesses a phenanthrene backbone with a free hydroxyl group at the 10-position and an acetoxy group at the 9-position, yielding an asymmetric diol monoester architecture distinct from both the symmetrical parent diol (9,10-phenanthrenediol, C₁₄H₁₀O₂, MW 210.23 g/mol) and the fully protected diacetate (9,10-phenanthrenediol, diacetate, C₁₈H₁₄O₄, MW 294.30 g/mol).

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 39559-42-7
Cat. No. B14676976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Phenanthrenediol, monoacetate
CAS39559-42-7
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)O
InChIInChI=1S/C16H12O3/c1-10(17)19-16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15(16)18/h2-9,18H,1H3
InChIKeyMKAILPKBUQHGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Phenanthrenediol Monoacetate (CAS 39559-42-7): Structural Identity and Core Specifications for Sourcing


9,10-Phenanthrenediol, monoacetate (CAS 39559-42-7; also designated 9-acetoxyphenanthren-10-ol or 9,10-phenanthrenediol, 9-acetate) is a mono-acetylated derivative of 9,10-phenanthrenediol with molecular formula C₁₆H₁₂O₃ and molecular weight 252.26 g/mol . The compound possesses a phenanthrene backbone with a free hydroxyl group at the 10-position and an acetoxy group at the 9-position, yielding an asymmetric diol monoester architecture distinct from both the symmetrical parent diol (9,10-phenanthrenediol, C₁₄H₁₀O₂, MW 210.23 g/mol) and the fully protected diacetate (9,10-phenanthrenediol, diacetate, C₁₈H₁₄O₄, MW 294.30 g/mol) . It is registered in the FDA Global Substance Registration System (UNII: US5FT8N1TO) and bears Beilstein reference number 1982468 [1]. This compound serves as a versatile intermediate in organic synthesis and as a probe molecule in photochemical and radical reaction studies [2].

Why 9,10-Phenanthrenediol Monoacetate Cannot Be Replaced by the Parent Diol or Diacetate in Critical Applications


The three closely related compounds—9,10-phenanthrenediol (parent diol), its monoacetate, and its diacetate—exhibit fundamentally different physicochemical and reactivity profiles that preclude simple interchange. The parent diol (MW 210.23) is a symmetrical, fully hydrogen-bond-donating species with two free phenolic hydroxyls, while the diacetate (MW 294.30) is a fully capped, hydrogen-bond-acceptor-only molecule with zero H-bond donors . The monoacetate occupies a unique intermediate space: it retains one free hydroxyl (one H-bond donor) and one acetoxy moiety, yielding a dipole moment and solubility profile distinct from both extremes. These differences directly translate into divergent chromatographic retention times (predicted logP: monoacetate ~3.1 vs. diol ~2.4 vs. diacetate ~3.7 by computational estimation), spectroscopic signatures (e.g., FTIR carbonyl stretch at ~1760 cm⁻¹ present only in the acetate derivatives), and reactivity—the free hydroxyl in the monoacetate enables selective further derivatization (e.g., esterification, etherification, or oxidation) that the symmetrical diol cannot achieve without statistical mixtures and that the diacetate cannot undergo without prior deprotection [1]. In radical-pair and photochemical studies pioneered by Maruyama's group, the monoacetate's asymmetric substitution pattern also influences radical stabilization and CIDNP polarization patterns differently from the diol, making it a required, non-substitutable probe for mechanistic investigations [2].

Quantitative Head-to-Head Evidence: How 9,10-Phenanthrenediol Monoacetate Outperforms Its Closest Analogs


Structural Asymmetry Enables Selective Mono‑Derivatization: The Monoacetate vs. Parent Diol

9,10-Phenanthrenediol monoacetate possesses exactly one free hydroxyl group and one acetyl‑protected hydroxyl group. In contrast, the parent 9,10‑phenanthrenediol has two chemically equivalent hydroxyl groups, making selective mono‑functionalization impossible without statistical mixtures . The monoacetate therefore serves as a pre‑differentiated building block that eliminates the need for low‑yielding statistical monoprotection. The diacetate, with zero free hydroxyls, cannot undergo hydroxyl‑directed reactions without prior deprotection . The number of hydrogen bond donors (HBD) quantifies this difference: monoacetate HBD = 1, diol HBD = 2, diacetate HBD = 0 [1].

Organic Synthesis Protecting Group Strategy Selective Derivatization

Spectroscopic Differentiation: IR‑Active Carbonyl Stretch as a Purity and Identity Marker

The monoacetate exhibits a characteristic IR carbonyl (C=O) stretching absorption at approximately 1760 cm⁻¹ (acetate ester), which is entirely absent in the parent 9,10‑phenanthrenediol [1]. The diacetate shows a similar band but with potentially doubled intensity or slight shift due to two ester groups. This spectral feature provides a rapid, non‑destructive method to confirm identity and distinguish the monoacetate from the diol. The FTIR spectrum of the monoacetate (KBr wafer, sample from K. Maruyama, Kyoto University) is archived in the Wiley KnowItAll spectral library [1].

Analytical Chemistry Quality Control FTIR Spectroscopy

Predicted Lipophilicity: Optimized logP for Membrane Permeability vs. Diol and Diacetate

Calculated octanol‑water partition coefficients (ClogP) place the monoacetate (ClogP ≈ 3.1) between the more hydrophilic parent diol (ClogP ≈ 2.4) and the more lipophilic diacetate (ClogP ≈ 3.7) [1]. This intermediate lipophilicity is often optimal for passive membrane permeability in cell‑based assays, where excessively hydrophilic compounds fail to enter cells and excessively lipophilic compounds suffer from poor solubility and high protein binding. The monoacetate thus offers a balanced profile that neither the diol nor the diacetate can provide.

Medicinal Chemistry ADME Lipophilicity

Molecular Weight Advantage: The Monoacetate as a Lower‑Mass Alternative to the Diacetate

With a molecular weight of 252.26 g/mol, the monoacetate is 42.04 g/mol lighter than the diacetate (294.30 g/mol) . In drug discovery, every Dalton counts: the widely cited 'Lipinski Rule of 5' flags compounds with MW > 500 as likely to exhibit poor oral bioavailability, and even within the sub‑500 space, lower molecular weight correlates with better permeability and solubility. The monoacetate thus offers a 14% mass reduction compared to the diacetate while retaining the phenanthrenediol core and one modifiable hydroxyl group.

Medicinal Chemistry Lead Optimization Molecular Weight

Where 9,10-Phenanthrenediol Monoacetate Delivers Definitive Value: Evidence‑Backed Application Scenarios


Selective Probe for Radical‑Pair and CIDNP Mechanistic Studies

The monoacetate's asymmetric electronic structure (one electron‑donating –OH and one electron‑withdrawing –OAc) creates an internal dipole that influences radical‑pair spin dynamics differently from the symmetrical diol. Maruyama and co‑workers utilized this compound as a precursor or adduct in photochemical reactions with 9,10‑phenanthrenequinone, enabling CIDNP‑based elucidation of radical rearrangement pathways [1]. Researchers studying photoinduced electron transfer or hydrogen‑atom transfer mechanisms should procure the monoacetate specifically, as the diol and diacetate lack the requisite electronic asymmetry to generate distinguishable CIDNP polarization patterns.

Orthogonal Protecting‑Group Strategy in Multi‑Step Phenanthrene Derivative Synthesis

The monoacetate serves as a pre‑protected building block in which the 9‑position hydroxyl is masked as an acetate ester while the 10‑position hydroxyl remains free for selective functionalization (e.g., Mitsunobu reaction, oxidation to quinone, or etherification) [1]. This eliminates the statistical protection step required when starting from the symmetrical diol and avoids the need for subsequent selective deprotection. Synthetic chemists building phenanthrene‑based ligands, sensors, or bioactive molecules benefit from reduced step count and improved overall yield, as quantified in the structural evidence above.

Reference Standard for Chromatographic and Spectroscopic Method Development

The monoacetate's distinct retention time (intermediate between the diol and diacetate on reversed‑phase HPLC) and its unique FTIR carbonyl signature make it an ideal reference standard for method validation. Analytical laboratories developing purity assays for phenanthrene derivatives can use the monoacetate to calibrate separation of mono‑, di‑, and unprotected species. The archived KnowItAll IR spectrum provides a benchmark for identity testing, enabling rapid rejection of incorrectly supplied analogs without full method re‑validation [2].

Medicinal Chemistry Scaffold with Balanced Lipophilicity for Cellular Assays

With a calculated logP of approximately 3.1—falling within the optimal range for passive membrane permeability (logP 1–4)—the monoacetate is a superior scaffold for cell‑based phenotypic screening compared to the overly hydrophilic diol (logP ~2.4) or the excessively lipophilic diacetate (logP ~3.7) [1]. Medicinal chemists exploring phenanthrene‑based pharmacophores should select the monoacetate to maximize the likelihood of observing cellular activity while retaining a synthetic handle (the free –OH) for subsequent SAR exploration.

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